molecular formula C22H22ClNO2 B4019970 N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide

Cat. No. B4019970
M. Wt: 367.9 g/mol
InChI Key: CKMNSLDZNGQQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide involves various strategies, including condensation reactions and the use of specific catalysts to achieve the desired chemical structures. For example, compounds with similar structural features have been synthesized through reactions involving chlorophenyl and naphthyl components, showcasing the chemical versatility and complexity in creating these molecules (Song Hong-rui, 2009).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical and physical properties of a compound. X-ray crystallography and spectroscopic methods, such as IR, NMR, and mass spectrometry, are commonly used to elucidate the structures of complex organic molecules. These techniques have been applied to similar compounds, providing insights into their molecular conformations and stabilizing interactions, such as hydrogen bonding (H. Ünver et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide often involve functional group transformations, such as hydroxylation, methylation, and the formation of amide bonds. These reactions are fundamental for modifying the compound's chemical properties and biological activity. The study of these reactions contributes to the understanding of the compound's reactivity and potential applications in various fields (Fang-Lin Tan et al., 2016).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for its characterization and application. These properties are determined through various analytical techniques and provide valuable information for the compound's handling, storage, and use in different environments. Studies on similar compounds have highlighted the importance of these properties in the compound's overall profile (W. Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of a compound's behavior in chemical reactions and biological systems. Investigations into the chemical properties of compounds like N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide contribute to a deeper understanding of their potential applications and limitations. Research focusing on the interactions and binding characteristics of similar compounds provides insights into their potential biological relevance and mechanisms of action (J. Owens et al., 2000).

properties

IUPAC Name

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-14(2)13-20(26)24-22(17-9-5-6-10-18(17)23)21-16-8-4-3-7-15(16)11-12-19(21)25/h3-12,14,22,25H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMNSLDZNGQQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-3-methyl-butyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide
Reactant of Route 3
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide
Reactant of Route 5
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.